Desoxoglabrolide Desoxoglabrolide Desoxoglabrolide belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Desoxoglabrolide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, desoxoglabrolide is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, desoxoglabrolide can be found in herbs and spices and tea. This makes desoxoglabrolide a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 10379-62-1
VCID: VC20961029
InChI: InChI=1S/C30H46O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-23,31H,9-17H2,1-7H3
SMILES: CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C
Molecular Formula: C30H46O3
Molecular Weight: 454.7 g/mol

Desoxoglabrolide

CAS No.: 10379-62-1

Cat. No.: VC20961029

Molecular Formula: C30H46O3

Molecular Weight: 454.7 g/mol

* For research use only. Not for human or veterinary use.

Desoxoglabrolide - 10379-62-1

Specification

Description Desoxoglabrolide belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Desoxoglabrolide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, desoxoglabrolide is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, desoxoglabrolide can be found in herbs and spices and tea. This makes desoxoglabrolide a potential biomarker for the consumption of these food products.
CAS No. 10379-62-1
Molecular Formula C30H46O3
Molecular Weight 454.7 g/mol
IUPAC Name 11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-22-one
Standard InChI InChI=1S/C30H46O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-23,31H,9-17H2,1-7H3
Standard InChI Key HHQJBWYXBWOFJY-UZUOTXETSA-N
SMILES CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C
Canonical SMILES CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C
Melting Point 274-278°C

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